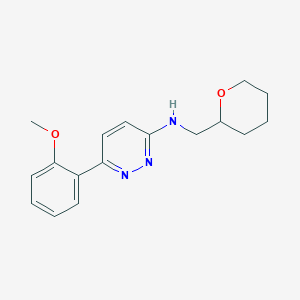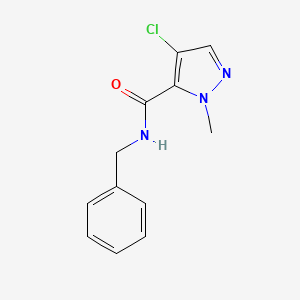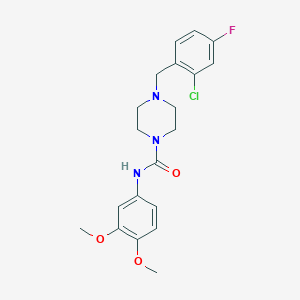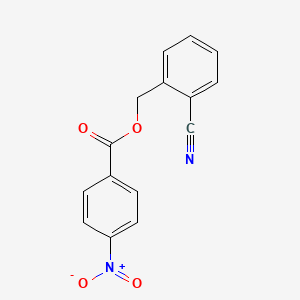![molecular formula C17H19NO2 B5344972 N-[1-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5344972.png)
N-[1-(4-methoxyphenyl)ethyl]-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-methoxyphenyl)ethyl]-4-methylbenzamide, also known as 25I-NBOMe, is a synthetic hallucinogenic drug that belongs to the 2C family of phenethylamines. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. This compound has been found to have potent psychedelic effects and has gained popularity among recreational drug users. However, due to its high potency and potential for adverse effects, it is classified as a Schedule I controlled substance in the United States.
Mécanisme D'action
The mechanism of action of N-[1-(4-methoxyphenyl)ethyl]-4-methylbenzamide is similar to other psychedelic drugs such as LSD and psilocybin. It acts as a partial agonist at the 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of these compounds. This receptor is located in the prefrontal cortex and other areas of the brain that are involved in sensory perception, mood, and cognition. Activation of the 5-HT2A receptor by this compound leads to an increase in the release of neurotransmitters such as serotonin and dopamine, which are responsible for the psychedelic effects of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to other psychedelic drugs. It can cause changes in sensory perception, mood, and cognition. Users may experience visual and auditory hallucinations, altered time perception, and feelings of euphoria or anxiety. Physiological effects may include increased heart rate, blood pressure, and body temperature. In some cases, users may experience nausea, vomiting, and muscle tension.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-[1-(4-methoxyphenyl)ethyl]-4-methylbenzamide in laboratory experiments has several advantages and limitations. Its potent psychedelic effects make it a useful tool for investigating the neural mechanisms of perception, cognition, and behavior. However, due to its high potency and potential for adverse effects, it must be used with caution. Researchers must take appropriate safety precautions and follow ethical guidelines when using this compound in laboratory experiments.
Orientations Futures
There are several future directions for research on N-[1-(4-methoxyphenyl)ethyl]-4-methylbenzamide. One area of interest is the potential therapeutic applications of this compound. Some researchers have suggested that it may have potential as a treatment for certain mental health conditions such as depression and anxiety. Another area of interest is the development of safer and more effective psychedelic drugs. Researchers are exploring new compounds that have similar effects to this compound but with fewer adverse effects and a lower potential for abuse. Finally, researchers are investigating the long-term effects of psychedelic drug use on brain function and mental health.
Méthodes De Synthèse
The synthesis of N-[1-(4-methoxyphenyl)ethyl]-4-methylbenzamide involves the reaction of 2,5-dimethoxyphenethylamine (2C-H) with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. This reaction produces this compound as the final product. The synthesis process is relatively straightforward and can be completed in a few steps. However, due to the potential for adverse effects and legal restrictions, the synthesis of this compound is strictly regulated.
Applications De Recherche Scientifique
N-[1-(4-methoxyphenyl)ethyl]-4-methylbenzamide has been the subject of several scientific studies due to its potent psychedelic effects. Researchers have investigated the mechanism of action, biochemical and physiological effects, and potential therapeutic applications of this compound. One study found that this compound acts as a partial agonist at the 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of psychedelic drugs. Other studies have investigated the effects of this compound on brain activity and behavior in animal models.
Propriétés
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12-4-6-15(7-5-12)17(19)18-13(2)14-8-10-16(20-3)11-9-14/h4-11,13H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBZVXDJJNCFCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-methylphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5344896.png)

![4-{[(4-chlorobenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B5344916.png)
![2,4-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide](/img/structure/B5344924.png)
![1-ethyl-N-[1-(4-ethylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5344927.png)
![2-[9-hydroxy-7-(2-methylphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-isopropylacetamide](/img/structure/B5344938.png)
![5-bromo-N-(1-{[(4-nitrophenyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)-2-furamide](/img/structure/B5344942.png)

![5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5344958.png)
![8-methyl-8-azabicyclo[3.2.1]oct-3-yl N-cyclohexylglycinate dihydrochloride](/img/structure/B5344967.png)

![4-phenyl-N-[3-(1H-tetrazol-5-yl)phenyl]butanamide](/img/structure/B5344997.png)

